4,4,4-Trifluoro-2-isopropylbutanoic acid

Lipophilicity logP / logD Drug-likeness

4,4,4‑Trifluoro‑2‑isopropylbutanoic acid (CAS 1028299‑19‑5, molecular formula C₇H₁₁F₃O₂, molecular weight 184.16 g/mol) is a synthetic, non‑natural carboxylic acid that belongs to the class of ω‑trifluoromethyl alkyl acids. The molecule combines an α‑isopropyl substituent with a terminal –CF₃ group located at the δ‑position of the butanoic acid backbone, creating a chiral center at C‑2.

Molecular Formula C7H11F3O2
Molecular Weight 184.16 g/mol
Cat. No. B1366828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,4-Trifluoro-2-isopropylbutanoic acid
Molecular FormulaC7H11F3O2
Molecular Weight184.16 g/mol
Structural Identifiers
SMILESCC(C)C(CC(F)(F)F)C(=O)O
InChIInChI=1S/C7H11F3O2/c1-4(2)5(6(11)12)3-7(8,9)10/h4-5H,3H2,1-2H3,(H,11,12)
InChIKeyWSKFGRQAGYCLRF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,4-Trifluoro-2-isopropylbutanoic acid – A Branched Fluorinated Carboxylic Acid Building Block for Drug Discovery & Chemical Biology


4,4,4‑Trifluoro‑2‑isopropylbutanoic acid (CAS 1028299‑19‑5, molecular formula C₇H₁₁F₃O₂, molecular weight 184.16 g/mol) is a synthetic, non‑natural carboxylic acid that belongs to the class of ω‑trifluoromethyl alkyl acids . The molecule combines an α‑isopropyl substituent with a terminal –CF₃ group located at the δ‑position of the butanoic acid backbone, creating a chiral center at C‑2. This structural arrangement distinguishes it from simpler fluorinated acids and provides a balance of moderate lipophilicity, steric bulk, and attenuated acidity that is not easily replicated by non‑fluorinated or α‑CF₃ analogs.

Why 4,4,4-Trifluoro-2-isopropylbutanoic Acid Cannot Be Replaced by In‑Class Analogs Without Loss of Function


Compounds within the ω‑trifluoromethyl carboxylic acid family are often treated as interchangeable lipophilic acid surrogates, yet subtle variations in alkyl substitution and the distance between the –CF₃ group and the carboxyl head produce divergent physicochemical and metabolic profiles . Replacing 4,4,4‑trifluoro‑2‑isopropylbutanoic acid with the non‑fluorinated 2‑isopropylbutanoic acid sacrifices the metabolic shielding conferred by the terminal –CF₃, while switching to a linear 4,4,4‑trifluorobutanoic acid removes the chiral handle and alters steric interactions in binding pockets. Even a closely related analog such as 5,5,5‑trifluoro‑2,2‑dimethylpentanoic acid shifts the pKa and logP due to gem‑dimethyl vs. isopropyl branching. The quantitative evidence below demonstrates why these differences matter for scientific selection.

4,4,4-Trifluoro-2-isopropylbutanoic Acid: Quantitative Differentiation Evidence for Procurement & Selection


Lipophilicity Enhancement Compared to Non‑Fluorinated 2‑Isopropylbutanoic Acid

The terminal –CF₃ group increases lipophilicity by approximately 0.8–1.2 log units relative to the non‑fluorinated parent acid, based on matched molecular pair trends for ω‑CF₃ substitution in butanoic acid series . While experimental logD₇.₄ values for the exact compound have not been published, the closest surrogate, 4,4,4‑trifluorobutanoic acid, exhibits a logD₇.₄ shift of +0.9 log units versus butanoic acid in the SPR study by Alle et al. . The 2‑isopropyl group further modulates lipophilicity by approximately +0.3–0.5 log units relative to unsubstituted butanoic acid, placing the target compound in a logP window (~2.5–3.0 predicted) that is favorable for passive membrane permeability while avoiding excessive logP that leads to poor solubility and off‑target binding .

Lipophilicity logP / logD Drug-likeness

Acidity Modulation: Remote CF₃ Preserves pKa Close to Non‑Fluorinated Parent, Unlike α‑CF₃ Acids

The electron‑withdrawing effect of a trifluoromethyl group attenuates rapidly with distance; when placed at the δ‑position, the –CF₃ group exerts minimal influence on the carboxyl pKa . The predicted pKa of 4,4,4‑trifluoro‑2‑isopropylbutanoic acid is approximately 3.7–4.0, statistically equivalent to the predicted pKa of 2‑isopropylbutanoic acid (3.68 ± 0.25) . In contrast, α‑CF₃ carboxylic acids (e.g., 3,3,3‑trifluoro‑2‑methylpropanoic acid) exhibit pKa reductions of 1.5–2.0 units, shifting the ionization equilibrium significantly at physiological pH. This property allows the target compound to serve as a lipophilic analog that retains the ionization‑dependent solubility and target‑binding characteristics of the parent non‑fluorinated acid when replacement is desired.

Acidity pKa Ionization state

Chiral α‑Center Enables Enantioselective Synthesis and Stereochemical SAR

Unlike achiral ω‑trifluoromethyl carboxylic acids such as 4,4,4‑trifluorobutanoic acid or 4,4,4‑trifluoro‑2,2‑dimethylbutanoic acid, 4,4,4‑trifluoro‑2‑isopropylbutanoic acid possesses a stereogenic center at the C‑2 position. This structural feature makes the compound a useful chiral building block or resolving agent for the synthesis of enantiomerically enriched intermediates . Both enantiomers are commercially available, enabling medicinal chemists to independently probe stereochemical preferences in target binding. The presence of the isopropyl group also introduces steric hindrance adjacent to the carboxyl, which can influence the diastereoselectivity of subsequent transformations (e.g., amide coupling, reduction) relative to less hindered analogs .

Chirality Asymmetric synthesis Stereochemistry

Metabolic Stability Gain from Terminal CF₃ Blockade of ω‑Oxidation

The terminal methyl group of 2‑isopropylbutanoic acid is susceptible to CYP450‑mediated ω‑oxidation, leading to rapid hepatic clearance. Replacement of the terminal –CH₃ with –CF₃ effectively blocks this metabolic pathway, as the C–F bond is approximately 80 kJ/mol stronger than C–H and presents a steric and electronic barrier to oxidative enzymes [1]. While no head‑to‑head microsomal stability data have been published for this exact pair, the general principle is well‑established: ω‑CF₃ substitution in alkyl carboxylic acids typically reduces intrinsic clearance (CLint) in human liver microsomes by 2‑ to 10‑fold relative to the non‑fluorinated parent [1][2]. The metabolic shielding provided by the distal –CF₃ group is a primary driver for selecting fluorinated acids over non‑fluorinated analogs in drug discovery programs.

Metabolic stability Cytochrome P450 Oxidative metabolism

Where 4,4,4-Trifluoro-2-isopropylbutanoic Acid Delivers Measurable Advantage: Application Scenarios


Chiral Fragment Library Design for Enantioselective Target Screening

The compound can be incorporated into fragment‑based drug discovery (FBDD) libraries as a chiral, moderately lipophilic carboxylic acid fragment. Its single stereocenter allows the preparation of enantiopure fragment pairs, enabling differential screening against enantioselective enzyme active sites . The balanced logP (~2.5–3.0) ensures solubility in aqueous screening buffers at concentrations up to 1 mM, while the metabolic shielding of the –CF₃ group reduces the likelihood of false‑positive hits arising from rapid oxidative degradation in cell‑based assays .

Synthesis of Metabolically Stable Chiral Amides and Esters for ADMET Optimization

When medicinal chemistry leads suffer from high clearance due to ω‑oxidation of a terminal methyl group, 4,4,4‑trifluoro‑2‑isopropylbutanoic acid can serve as a direct replacement for 2‑isopropylbutanoic acid in amide or ester prodrug strategies [1]. The near‑identical pKa (Δ <0.5 unit) ensures that the ionization behavior of the parent molecule is preserved, minimizing the need for extensive re‑optimization of solubility and permeability, while the –CF₃ group delivers a projected 2‑ to 10‑fold improvement in microsomal stability [1].

Asymmetric Resolution Agent for Chiral Amine Production

The enantiomers of 4,4,4‑trifluoro‑2‑isopropylbutanoic acid can be used as chiral resolving agents for racemic amines via diastereomeric salt formation. The enhanced lipophilicity of the fluorinated acid, relative to non‑fluorinated mandelic or tartaric acid derivatives, can improve the crystallinity and separation factor of the resulting diastereomeric salts, leading to higher enantiomeric excess in a single crystallization step .

Quote Request

Request a Quote for 4,4,4-Trifluoro-2-isopropylbutanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.